molecular formula C16H18O2 B11869654 Butyl 1-naphthylacetate CAS No. 2876-75-7

Butyl 1-naphthylacetate

Cat. No.: B11869654
CAS No.: 2876-75-7
M. Wt: 242.31 g/mol
InChI Key: ONFNCARYSQWBPI-UHFFFAOYSA-N
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Description

Butyl 1-naphthylacetate is an organic compound that belongs to the class of esters. It is derived from 1-naphthylacetic acid and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a naphthalene ring, makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 1-naphthylacetate can be synthesized through esterification reactions. One common method involves the reaction of 1-naphthylacetic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butyl 1-naphthylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: 1-naphthylacetic acid

    Reduction: Butyl 1-naphthylmethanol

    Substitution: Various substituted naphthylacetates depending on the nucleophile used

Scientific Research Applications

Butyl 1-naphthylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butyl 1-naphthylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 1-naphthylacetic acid, which can then interact with various enzymes and receptors in biological systems. The naphthalene ring structure allows for interactions with aromatic binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-naphthylacetate: Similar in structure but with an ethyl group instead of a butyl group.

    Methyl 1-naphthylacetate: Contains a methyl group instead of a butyl group.

    Propyl 1-naphthylacetate: Contains a propyl group instead of a butyl group.

Uniqueness

Butyl 1-naphthylacetate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications. Its structure allows for specific interactions in biological systems, distinguishing it from other similar compounds.

Properties

CAS No.

2876-75-7

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

butyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C16H18O2/c1-2-3-11-18-16(17)12-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,2-3,11-12H2,1H3

InChI Key

ONFNCARYSQWBPI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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